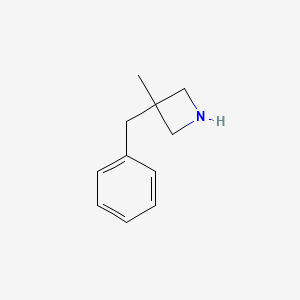![molecular formula C11H14ClNO2 B12843602 N-[(2-Chlorophenyl)methyl]glycine ethyl ester](/img/structure/B12843602.png)
N-[(2-Chlorophenyl)methyl]glycine ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-Chlorophenyl)methyl]glycine ethyl ester is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a chlorophenyl group attached to a glycine ethyl ester moiety.
準備方法
The synthesis of N-[(2-Chlorophenyl)methyl]glycine ethyl ester typically involves the reaction of 2-chlorobenzylamine with ethyl chloroacetate in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dimethylformamide at elevated temperatures (around 50°C) for several hours. The product is then purified using techniques such as flash chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
N-[(2-Chlorophenyl)methyl]glycine ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-[(2-Chlorophenyl)methyl]glycine ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its structural similarity to certain amino acids.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds, particularly those targeting neurological pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of N-[(2-Chlorophenyl)methyl]glycine ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group can enhance binding affinity to certain proteins, while the glycine ethyl ester moiety can mimic natural substrates or inhibitors. This dual functionality allows the compound to modulate biological pathways effectively .
類似化合物との比較
N-[(2-Chlorophenyl)methyl]glycine ethyl ester can be compared with similar compounds such as:
N-[(2-Chlorophenyl)methyl]glycine methyl ester: This compound has a methyl ester group instead of an ethyl ester, which can affect its reactivity and binding properties.
N-[(4-Chlorophenyl)methyl]glycine ethyl ester: The position of the chlorine atom on the phenyl ring can influence the compound’s chemical behavior and biological activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological interactions compared to its analogs.
特性
分子式 |
C11H14ClNO2 |
|---|---|
分子量 |
227.69 g/mol |
IUPAC名 |
ethyl 2-[(2-chlorophenyl)methylamino]acetate |
InChI |
InChI=1S/C11H14ClNO2/c1-2-15-11(14)8-13-7-9-5-3-4-6-10(9)12/h3-6,13H,2,7-8H2,1H3 |
InChIキー |
YPFCECVJYFFFHX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CNCC1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpiperazine-1-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B12843525.png)
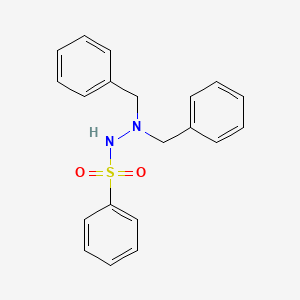
![1-Bicyclo[1.1.1]pentanylmethanediol](/img/structure/B12843552.png)
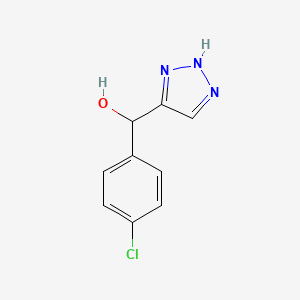
![2,9-Diazaspiro[5.5]undecan-3-one](/img/structure/B12843571.png)
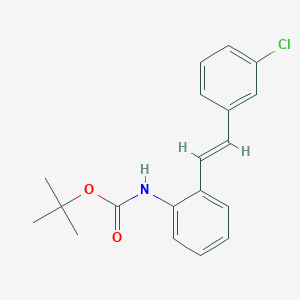
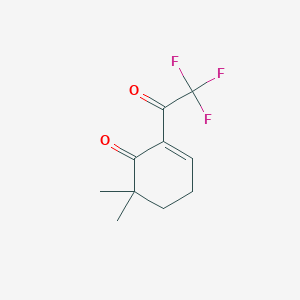
![[(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] 3-(trifluoromethyl)benzoate](/img/structure/B12843581.png)
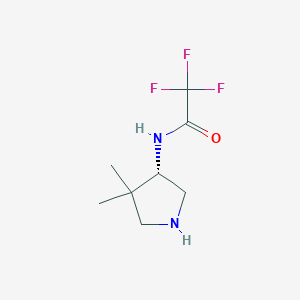
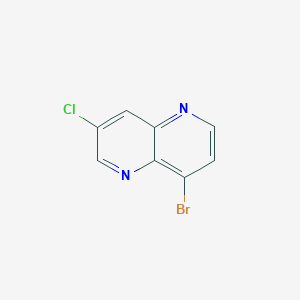
![3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate](/img/structure/B12843601.png)
![5-[1-(2-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12843607.png)
![5-(Piperazin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B12843608.png)
